REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[Br:9][C:10]1[N:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][CH:11]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>C(Cl)Cl>[Br:9][C:10]1[N:15]=[CH:14][C:13]([CH2:16][N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]2)=[CH:12][CH:11]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.6 kg
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
|
Quantity
|
8.3 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
186 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.9 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
46 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stir at 20-30° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract twice the aqueous layer with DCM (24×2 kg)
|
Type
|
WASH
|
Details
|
Combine the organic layers, wash with brine (50×2 kg)
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=N1)CN1CCN(CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |